N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Overview
Description
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is KRAS G12C . KRAS is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death. The G12C mutation in KRAS is often found in various types of cancers .
Mode of Action
This compound interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the activity of the KRAS G12C protein, thereby preventing the transmission of signals that promote cell growth and survival .
Biochemical Pathways
The compound affects the KRAS signaling pathway . By inhibiting the activity of the KRAS G12C protein, it disrupts the signaling pathway, leading to the suppression of cell growth and induction of cell death .
Pharmacokinetics
The compound’s molecular weight is205.21 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of KRAS G12C by this compound leads to the suppression of cell growth and induction of cell death . This makes it a potent anticancer agent, particularly for cancers with the KRAS G12C mutation .
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling processes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell proliferation, apoptosis, and differentiation. The compound modulates cell signaling pathways, such as the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . These effects are particularly significant in cancer cells, where the compound has demonstrated cytotoxic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to changes in cellular processes. For example, it inhibits the activity of kinases involved in cell signaling, resulting in altered gene expression and cellular responses . Additionally, the compound may interact with DNA, affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may affect the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cells, it can localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base to form the imidazo[1,2-a]pyridine core . This intermediate can then be further reacted with ethylene oxide to introduce the hydroxyethyl group, followed by acylation to form the carboxamide .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its hydroxyethyl group, which imparts specific chemical properties and biological activities. This differentiates it from other imidazo[1,2-a]pyridine derivatives that may lack this functional group .
Properties
IUPAC Name |
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-4-11-10(15)8-7-13-5-2-1-3-9(13)12-8/h1-3,5,7,14H,4,6H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUCGQPOUHVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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